Cas no 1805513-99-8 (3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide)

3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide
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- インチ: 1S/C7H4F2IN3O3/c8-5(9)2-1-3(10)7(13(15)16)12-4(2)6(11)14/h1,5H,(H2,11,14)
- InChIKey: OFGDDPMRAQKHSE-UHFFFAOYSA-N
- ほほえんだ: IC1=C([N+](=O)[O-])N=C(C(N)=O)C(C(F)F)=C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 299
- トポロジー分子極性表面積: 102
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029022779-250mg |
3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide |
1805513-99-8 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
Alichem | A029022779-1g |
3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide |
1805513-99-8 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
Alichem | A029022779-500mg |
3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide |
1805513-99-8 | 95% | 500mg |
$1,752.40 | 2022-04-01 |
3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamideに関する追加情報
Introduction to 3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide (CAS No. 1805513-99-8)
3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide, identified by the chemical formula CAS No. 1805513-99-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitropyridines, which are widely studied for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a difluoromethyl group, an iodo substituent, and a nitro group, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in therapeutic applications.
The difluoromethyl group is a key structural motif in many biologically active molecules, known for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. In the context of 3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide, this group likely plays a crucial role in determining the compound's interaction with biological receptors and enzymes. The iodo substituent at the 5-position introduces a point of reactivity that can be exploited in further synthetic transformations, such as cross-coupling reactions, which are commonly employed in the construction of complex molecular architectures. Additionally, the nitro group at the 6-position contributes to the electron-deficient nature of the pyridine ring, influencing its electronic properties and potential interactions with biological systems.
Recent advancements in pharmaceutical research have highlighted the importance of nitropyridine derivatives in the development of novel therapeutic agents. Studies have demonstrated that nitroaromatic compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both the difluoromethyl and iodo groups in 3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide suggests that this compound may possess unique pharmacological properties that make it suitable for use as a lead compound or intermediate in drug discovery programs. For instance, the electron-withdrawing nature of the nitro group and the electron-donating effect of the difluoromethyl group could synergistically influence the compound's binding interactions with biological targets.
In addition to its potential therapeutic applications, 3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide has shown promise in synthetic chemistry as a versatile building block for more complex molecules. The iodo substituent provides a convenient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely used to construct biaryl systems and other complex organic frameworks. These reactions allow for the introduction of diverse functional groups at specific positions within the molecule, enabling chemists to tailor its properties for specific applications. Furthermore, the carboxamide moiety at the 2-position can be further modified through various chemical transformations, such as hydrolysis or amidation reactions, to generate derivatives with enhanced biological activity or improved pharmacokinetic profiles.
The synthesis of 3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide involves multi-step organic transformations that highlight its complexity and synthetic challenge. The introduction of multiple functional groups into a pyridine core requires careful planning and optimization to ensure high yields and purity. Recent studies have focused on developing efficient synthetic routes that minimize side reactions and maximize atom economy. For example, one approach involves a sequential nitration followed by halogenation at specific positions on the pyridine ring. Alternatively, palladium-catalyzed coupling reactions can be employed to introduce the desired substituents with high selectivity.
The role of computational chemistry in designing and optimizing synthetic routes for complex molecules like 3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide cannot be overstated. Advanced computational methods allow researchers to predict reaction outcomes, identify optimal reaction conditions, and design novel synthetic strategies before conducting experimental work. These techniques have significantly accelerated drug discovery efforts by reducing trial-and-error experimentation and improving overall efficiency. By leveraging computational tools alongside traditional synthetic methodologies, scientists can more rapidly develop novel compounds with tailored properties for therapeutic applications.
From a medicinal chemistry perspective, 3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide represents an exciting opportunity for further exploration. Its unique structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in disease pathways. Preclinical studies are needed to evaluate its biological activity and pharmacological properties in vitro and in vivo. Such studies will provide valuable insights into its therapeutic potential and guide future development efforts. Additionally, structure-based drug design approaches can be employed to optimize its binding affinity and selectivity by modifying key functional groups or introducing new ones.
The growing interest in fluorinated compounds underscores their importance in modern drug discovery. Fluoroaromatics are known for their ability to improve drug-like properties such as lipophilicity, metabolic stability, and cell membrane permeability. The presence of two fluorine atoms in difluoromethyl group enhances these effects further while maintaining good bioavailability profiles after oral administration. As a result,3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide could serve as an excellent starting point for developing novel fluorinated pharmaceuticals with improved efficacy and reduced side effects compared to existing treatments.
In conclusion,3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide (CAS No. 1805513-99-8) is a structurally complex organic compound with significant potential in pharmaceutical research due to its unique combination of functional groups,difluoromethyl, iodo,and nitro, which contribute to its reactivity,biological activity,and synthetic utility,respectively.. Its development as a lead compound or intermediate holds promise for advancing therapeutic strategies across multiple disease areas,including oncology,infectious diseases,and inflammatory disorders.. With ongoing research efforts aimed at optimizing its synthesis,biological evaluation,and pharmacological profile,this compound is poised to make meaningful contributions to future medical breakthroughs..
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